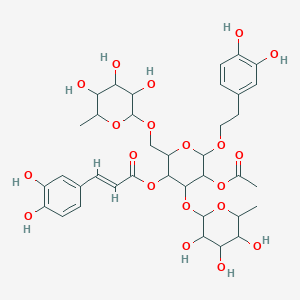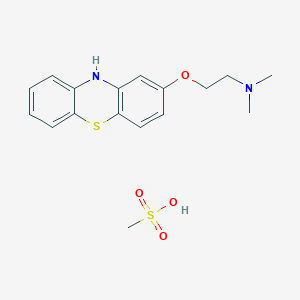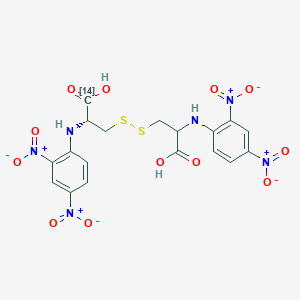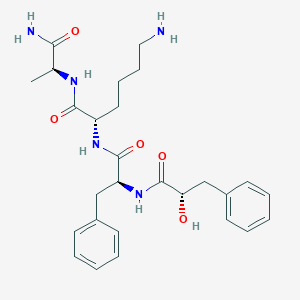![molecular formula C21H24N2O5 B236916 Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236916.png)
Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate, also known as EMBI, is a synthetic compound that has gained attention due to its potential use in scientific research. EMBI is a benzamide derivative that has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate is not fully understood, but studies have suggested that it may inhibit the activity of certain enzymes involved in cell cycle regulation and DNA replication. Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Effets Biochimiques Et Physiologiques
Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to inhibit the activity of certain enzymes involved in lipid metabolism and to have anti-fungal and anti-bacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate is also relatively stable and has a long shelf life. However, there are also limitations to its use in lab experiments. Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to have low solubility in water, which can make it difficult to work with in certain experiments. Additionally, Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has not been extensively studied in vivo, so its effects in living organisms are not well understood.
Orientations Futures
There are several potential future directions for research on Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate. One area of interest is the development of Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate derivatives with improved solubility and bioavailability. Another potential direction is the study of Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate in combination with other anti-cancer or anti-inflammatory agents to determine if it has synergistic effects. Finally, further research is needed to fully understand the mechanism of action of Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate and its effects in living organisms.
Méthodes De Synthèse
Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate can be synthesized through a multi-step process that involves the reaction of 3-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-(4-morpholinyl)aniline to form the benzamide intermediate. Finally, the benzamide intermediate is reacted with methyl chloroformate to form Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate.
Applications De Recherche Scientifique
Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Nom du produit |
Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate |
|---|---|
Formule moléculaire |
C21H24N2O5 |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
methyl 3-[(3-ethoxybenzoyl)amino]-4-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C21H24N2O5/c1-3-28-17-6-4-5-15(13-17)20(24)22-18-14-16(21(25)26-2)7-8-19(18)23-9-11-27-12-10-23/h4-8,13-14H,3,9-12H2,1-2H3,(H,22,24) |
Clé InChI |
FBZMRCCWNVZKNW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCOCC3 |
SMILES canonique |
CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-isobutoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236833.png)

![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236843.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236856.png)
![N-{4-[4-(Furan-2-carbonyl)-piperazin-1-yl]-phenyl}-2-o-tolyloxy-acetamide](/img/structure/B236858.png)


![N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236888.png)

![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B236897.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide](/img/structure/B236903.png)


![N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B236915.png)